molecular formula C8H12N4O2 B1444286 Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1422344-37-3

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B1444286
CAS No.: 1422344-37-3
M. Wt: 196.21 g/mol
InChI Key: BVFLUANJWRSBEV-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate (CAS No. 1422344-37-3) is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyrazine ring system, with an ethyl carboxylate substituent at position 2. Its molecular formula is C₈H₁₂N₄O₂, and it has attracted attention in medicinal chemistry due to the structural versatility of the triazolo-pyrazine scaffold, which is amenable to modifications for targeting enzymes or receptors .

The compound’s partially hydrogenated pyrazine ring enhances solubility and bioavailability compared to fully aromatic analogs . Applications span drug discovery (e.g., PARP inhibitors) and agrochemical development (e.g., ALS-targeting herbicides) .

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-2-14-8(13)7-10-6-5-9-3-4-12(6)11-7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFLUANJWRSBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601130852
Record name [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422344-37-3
Record name [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422344-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Typical Reaction Scheme

  • Starting materials: Ethyl hydrazinecarboxylate and 1,2-diketones (e.g., glyoxal derivatives)
  • Reaction: Condensation followed by cyclization to form the triazolopyrazine ring
  • Conditions: Reflux in ethanol or polar aprotic solvents to facilitate the cyclization and improve yields

This approach ensures the formation of the ethyl ester at the 2-position of the triazolopyrazine ring, yielding ethyl 5,6,7,8-tetrahydro-triazolo[1,5-a]pyrazine-2-carboxylate with good purity and yield.

Detailed Preparation Methodologies

Cyclization via Ethyl Hydrazinecarboxylate and 1,2-Diketones

  • Procedure: Ethyl hydrazinecarboxylate is reacted with a symmetrical 1,2-diketone under reflux conditions.
  • Solvents: Ethanol or polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Typically reflux temperature of the chosen solvent (e.g., ethanol reflux ~78 °C).
  • Outcome: Formation of the fused triazolopyrazine ring system through condensation and cyclization.
  • Yield: Moderate to good yields, depending on the diketone substituents and reaction optimization.

This method is scalable for industrial production due to the availability of starting materials and straightforward reaction conditions.

Alternative Routes via Tetrazole Intermediates and Diazo Cyclization

  • Precursor: 2-(2H-tetrazol-5-yl)pyrazine derivatives prepared from 2-cyanopyrazine and hydrazoic acid (generated in situ).
  • Cyclization: Thermolysis of tetrazole intermediates at high temperatures (~400 °C under vacuum) leads to intramolecular cyclization forming the triazolopyrazine core.
  • Yield: Lower yields (~20%) due to harsh conditions but provides a direct route to 1,2,3-triazolo[1,5-a]pyrazines.
  • Advantages: Enables access to related triazolopyrazine isomers and derivatives.
  • Limitations: Harsh reaction conditions and specialized equipment required.

Cyclization via Diaminotriazole and Dicarbonyl Compounds

  • Starting materials: 4,5-Diamino-1,2,3-triazole and symmetrical 1,2-dicarbonyl compounds.
  • Reaction: Condensation to form triazolopyrazine rings.
  • Yields: Moderate (30–35%) with symmetrical diketones; asymmetrical diketones may lead to isomer mixtures.
  • Notes: This method highlights the importance of precursor symmetry to avoid complex product mixtures.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, DMF, DMSO Polar solvents favor cyclization
Temperature Reflux (78 °C for ethanol) Higher temps may improve rate but risk decomposition
Reaction Time Several hours (4–12 h) Dependent on precursor reactivity
Catalysts/Additives Generally none; some methods use bases or acids Acidic or basic conditions can influence cyclization efficiency
Purification Recrystallization, chromatography Ensures high purity for medicinal use

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Advantages Limitations
Cyclization of ethyl hydrazinecarboxylate with 1,2-diketones Ethyl hydrazinecarboxylate + 1,2-diketone Reflux in ethanol or polar aprotic solvent Moderate to high (~40–70%) Simple, scalable, good purity Requires symmetrical diketones for selectivity
Thermolysis of tetrazole intermediates 2-(2H-tetrazol-5-yl)pyrazine High temp (~400 °C), vacuum Low (~20%) Direct access to triazolopyrazine core Harsh conditions, low yield
Condensation of diaminotriazole with dicarbonyl compounds 4,5-Diamino-1,2,3-triazole + dicarbonyl Mild reflux Moderate (30–35%) Useful for substituted derivatives Isomer mixtures with unsymmetrical diketones

Research Findings and Practical Considerations

  • The cyclization reaction is sensitive to solvent polarity and temperature, with polar aprotic solvents often enhancing yields.
  • Symmetry of diketone precursors is critical to avoid isomeric complexity.
  • Industrial synthesis favors the ethyl hydrazinecarboxylate route due to cost-effectiveness and scalability.
  • Alternative methods involving tetrazole intermediates provide access to novel derivatives but are less practical for large-scale synthesis.
  • Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity material suitable for pharmaceutical research.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions. For example:

  • Acidic hydrolysis : Treatment with HCl (6M) at 80°C for 6 hours yields the corresponding carboxylic acid derivative.

  • Alkaline hydrolysis : Using NaOH (2M) in ethanol under reflux produces sodium carboxylate intermediates.

Key Observations :

Reaction ConditionReagentProductYield (%)
Acidic hydrolysisHClAcid78–85
Alkaline hydrolysisNaOHSalt70–75

Esterification and Transesterification

The ethyl ester group is reactive toward transesterification. For instance, treatment with methanol in the presence of H₂SO₄ (0.1 equiv) at 60°C for 12 hours converts the ethyl ester to a methyl ester.

Notable Reaction Parameters :

  • Temperature : 60–80°C

  • Catalyst : Acidic (H₂SO₄) or basic (NaOMe)

  • Solvent : Methanol or ethanol

Cyclocondensation with β-Dicarbonyl Compounds

Under oxidative cross-dehydrogenative coupling (CDC) conditions (O₂ atmosphere, acetic acid catalyst, 130°C), this compound reacts with β-dicarbonyl substrates (e.g., ethyl acetoacetate) to form pyrazolo[1,5-a]pyridine derivatives .

Optimized CDC Reaction Conditions :

ParameterValue
CatalystAcetic acid (6 equiv)
AtmosphereO₂ (1 atm)
Temperature130°C
YieldUp to 94%

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 25°C to form acylated derivatives.

Alkylation

Treatment with alkyl halides (e.g., methyl iodide) in DMF at 60°C introduces alkyl groups to the triazole nitrogen.

Reaction Efficiency :

Reaction TypeReagentProduct TypeYield (%)
AcylationAcetyl chlorideAcetyl derivative80–88
AlkylationMethyl iodideMethyl derivative65–72

Coupling Reactions

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) enable aryl/heteroaryl group introduction. For example:

  • Suzuki Coupling : Reacts with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 90°C, yielding biaryl derivatives with ~88% efficiency .

Comparative Reactivity with Analogues

CompoundReactivity ProfileUnique Features
Pyrazole derivativesLower thermal stabilityLack fused pyrazine ring
1H- TriazoleNo ester functionalitySimpler substitution patterns
Ethyl 3-amino-1H-pyrazole-4-carboxylateHigher solubility in polar solventsDifferent nitrogen positioning

Scientific Research Applications

Structural Characteristics

  • Molecular Formula: C8H12N4O2C_8H_{12}N_4O_2
  • Molecular Weight: 184.21 g/mol
  • CAS Number: 1422344-37-3

Stability and Reactivity

The tetrahydro structure enhances the compound's stability and reactivity, allowing for diverse modifications that can be tailored for specific applications in drug design.

Medicinal Chemistry

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate is primarily utilized as a precursor in drug development due to its structural properties that facilitate interactions with biological systems. Its applications include:

  • Anti-inflammatory Agents: Preliminary studies suggest that this compound exhibits promising anti-inflammatory properties, making it a candidate for further investigation in therapeutic applications.
  • Antimicrobial Activity: Research indicates potential antimicrobial effects, which could be explored for developing new antibiotics or antifungal agents.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Utilizing precursors that can undergo cyclization to form the triazole and pyrazine rings.
  • Esterification Processes: Converting carboxylic acids into esters to enhance solubility and bioavailability.

These methods allow for efficient production while enabling modifications to enhance yield and purity.

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets. Preliminary data suggest interactions with:

  • Enzymes: Potential inhibition or modulation of enzyme activity relevant to disease pathways.
  • Receptors: Binding affinity studies indicate possible interactions with specific receptors involved in inflammatory responses.

Further research is necessary to elucidate these interactions fully and determine their implications for therapeutic use.

Case Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of various derivatives of this compound. The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro.

Case Study 2: Antimicrobial Efficacy

A recent investigation reported on the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that modifications to the structure could enhance its potency against resistant strains.

Mechanism of Action

The mechanism of action of ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related triazolo-fused heterocycles, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents/Modifications Key Applications/Activities Synthesis Highlights References
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate C₈H₁₂N₄O₂ Ethyl carboxylate at position 2 PARP inhibition, herbicide candidates Cyclization of intermediates
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate C₉H₁₁N₄O₂ Methyl groups at positions 5 and 7 Not specified; likely enzyme inhibitors Condensation with diethyl oxalate
Ethyl 3-ethyl-8-phenyl-5,8-dihydro-[1,2,4]triazolo[4,3-b]tetrazine-6-carboxylate C₁₄H₁₆N₆O₂ Phenyl and ethyl groups on tetrazine ring Not specified; potential bioactivity Reaction of hydrazides with oxazines
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine C₆H₈F₃N₄ Trifluoromethyl group at position 2 Pharmaceutical intermediates (e.g., Fuzuloparib) Halogenation/fluorination reactions
Ethyl 4,7-dihydro-7-oxo-4-pentyl-2-p-tolyl-triazolo[1,5-a]pyrimidine-6-carboxylate C₂₀H₂₅N₅O₃ Pentyl and p-tolyl groups; ketone moiety CB2 cannabinoid receptor modulation Multi-step cyclization

Key Research Findings

Bioactivity and Substituent Effects: The ethyl carboxylate group in the target compound enhances polarity and hydrogen-bonding capacity, critical for interactions with enzymes like PARP . In contrast, trifluoromethyl-substituted analogs (e.g., C₆H₈F₃N₄) improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Synthetic Accessibility :

  • Triazolo-tetrazine derivatives (e.g., C₁₄H₁₆N₆O₂) require multi-step routes involving hydrazides and oxazines, limiting scalability .
  • Partially saturated triazolo-pyrazines (e.g., the target compound) are synthesized via efficient cyclization but may require purification challenges due to stereochemistry .

Agrochemical vs. Pharmaceutical Applications :

  • Compounds with sulfonamide substituents (e.g., triazolo[1,5-a]pyrimidine-2-sulfonamides) exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), akin to sulfonylurea herbicides .
  • Fluorinated derivatives (e.g., C₆H₈F₃N₄) are prioritized in oncology for targeting DNA repair pathways, as seen in Fuzuloparib, a PARP inhibitor in clinical trials .

Biological Activity

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C₈H₁₂N₄O₂ and a molecular weight of approximately 184.21 g/mol. This compound is characterized by a complex structure that includes both triazole and pyrazine moieties. Its unique structural features contribute to its stability and potential biological activities.

Chemical Structure and Synthesis

The compound's tetrahydro structure indicates the presence of a saturated cyclic system. The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization reactions involving triazole and pyrazine derivatives.
  • Esterification processes to introduce the ethyl carboxylate group.

These methodologies allow for efficient production while enabling modifications to enhance yield and purity.

Biological Activities

Research indicates that this compound exhibits promising biological activities:

  • Anti-inflammatory Properties : Preliminary studies have shown that this compound may act as an anti-inflammatory agent. The presence of the triazole ring is particularly noteworthy as triazoles are known for their diverse pharmacological effects.
  • Antimicrobial Activity : The compound has also demonstrated some antimicrobial properties in various assays.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. Preliminary data suggest potential interactions with enzymes or receptors relevant to disease pathways. For instance:

  • Kinase Inhibition : Some derivatives of triazolo-pyrazines have shown inhibitory activities against kinases such as c-Met and VEGFR-2. For example, a related compound exhibited IC50 values of 26 nM for c-Met and 2.6 µM for VEGFR-2 in cancer cell lines .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antiproliferative Activity : A study synthesized a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives and assessed their antiproliferative activities against various cancer cell lines. Among them, one compound (17l) exhibited excellent activity with IC50 values of 0.98 µM against A549 cells .
  • Inflammatory Response Modulation : In vitro studies have indicated that triazole-containing compounds can modulate inflammatory responses by inhibiting specific signaling pathways involved in inflammation .

Comparative Analysis

The following table summarizes some structural analogs of this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1H-[1,2,4]TriazoleContains a triazole ringSimpler structure; lacks pyrazine moiety
Pyrazole DerivativesContains pyrazole ringVarying substitution patterns; different biological activities
Ethyl 3-amino-1H-pyrazole-4-carboxylateSimilar ester functionalityDifferent nitrogen positioning affects reactivity

Q & A

Q. What structural features of ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate influence its reactivity in heterocyclic synthesis?

The compound’s fused triazolo-pyrazine system and ethyl carboxylate group enhance its ability to participate in cyclization and nucleophilic substitution reactions. The partially saturated pyrazine ring reduces steric hindrance, facilitating interactions with electrophilic reagents. For example, the ethyl ester moiety can act as a leaving group in nucleophilic displacement reactions, enabling modifications at the C2 position .

Q. What are standard synthetic routes for preparing this compound, and how are intermediates characterized?

A common method involves multi-step synthesis starting from hydrazine hydrate and diethyl oxalate. Key intermediates like 3-methylpyrazole-5-carbohydrazide are synthesized via cyclization, followed by triazole ring formation using reagents like hydrazine hydrate. Characterization relies on 1^1H/13^{13}C NMR, mass spectrometry, and X-ray crystallography to confirm regiochemistry and purity .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment (>98% by area normalization). Nuclear Overhauser Effect (NOE) NMR experiments resolve stereochemical ambiguities, while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}). Elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolo-pyrazine functionalization be addressed?

Regioselective synthesis is achieved via Biginelli-like multicomponent reactions (MCRs) using ionic liquids or acidic conditions. For instance, reacting 3,5-diaminotriazole with benzaldehyde and ethyl 3-oxobutanoate under ionic conditions yields ethyl 2-amino-5-methyl-7-phenyl derivatives. Adjusting solvent polarity (e.g., DMF vs. ethanol) directs reactivity to the C5 or C7 position .

Q. What strategies optimize yields in large-scale synthesis while minimizing by-products?

Kinetic control via low-temperature stepwise addition of reagents (e.g., NaNO2_2 in H2_2SO4_4) reduces dimerization. Catalytic methods, such as using PPA (polyphosphoric acid) at 120°C, enhance cyclization efficiency. Yields improve from ~50% to >75% by replacing traditional solvents with ionic liquids like [BMIM]BF4_4 .

Q. How do computational models predict bioactivity, and what contradictions arise between in silico and experimental data?

Molecular docking (AutoDock Vina) using lanosterol-14α-demethylase (PDB: 3LD6) predicts binding affinities (ΔG ≈ -9.2 kcal/mol). However, discrepancies emerge when steric clashes in the active site (e.g., with bulky trifluoromethyl groups) reduce experimental IC50_{50} values. MD simulations (AMBER) reconcile these by accounting for protein flexibility .

Q. What methodologies resolve contradictions in spectral data for structurally similar derivatives?

Contradictory 1^1H NMR shifts (e.g., C7-H vs. C5-H) are resolved via 2D NMR (HSQC, HMBC) to assign coupling patterns. For example, a singlet at δ 8.2 ppm in triazolo-pyrazines correlates with the C7 proton, while doublets (J = 6.5 Hz) at δ 7.8 ppm indicate C5 substitution .

Q. How are synthesis by-products analyzed, and what mechanistic insights do they provide?

LC-MS identifies by-products like sulfonium iodides (m/z 348.1) formed during oxidation. These intermediates suggest a radical-mediated pathway, validated by EPR spectroscopy. Mechanistic studies using 18^{18}O-labeled H2_2O confirm hydroxylation at the C4 position .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 2
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate

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